Cas no 110784-13-9 (D-Glucose, cyclic2,3:4,6-bis[(1S)-4,4',5,5',6,6'-hexahydroxy[1,1'-biphenyl]-2,2'-dicarboxylate]5-(3,4,5-trihydroxybenzoate) (9CI))
![D-Glucose, cyclic2,3:4,6-bis[(1S)-4,4',5,5',6,6'-hexahydroxy[1,1'-biphenyl]-2,2'-dicarboxylate]5-(3,4,5-trihydroxybenzoate) (9CI) structure](https://it.kuujia.com/scimg/cas/110784-13-9x500.png)
110784-13-9 structure
Nome del prodotto:D-Glucose, cyclic2,3:4,6-bis[(1S)-4,4',5,5',6,6'-hexahydroxy[1,1'-biphenyl]-2,2'-dicarboxylate]5-(3,4,5-trihydroxybenzoate) (9CI)
D-Glucose, cyclic2,3:4,6-bis[(1S)-4,4',5,5',6,6'-hexahydroxy[1,1'-biphenyl]-2,2'-dicarboxylate]5-(3,4,5-trihydroxybenzoate) (9CI) Proprietà chimiche e fisiche
Nomi e identificatori
-
- D-Glucose, cyclic2,3:4,6-bis[(1S)-4,4',5,5',6,6'-hexahydroxy[1,1'-biphenyl]-2,2'-dicarboxylate]5-(3,4,5-trihydroxybenzoate) (9CI)
- 2-O,3-O:4-O,6-O-Bis[(4,4',5,5',6,6'-hexahydroxybiphenyl-2,2'-diyl)biscarbonyl]-5-O-(3,4,5-trihydroxybenzoyl)-D-glucose
- D-Glucose, cyclic2,3:4,6-bis[(1S)-4,4',5,5',6,6'-hexahydroxy[1,1'-biphenyl]-2,2'-dicarboxylate...
- D-Glucose, cyclic2,3:4,6-bis[(1S)-4,4',5,5',6,6'-hexahydroxy[1,1'-biphenyl]-2,2'-dicarboxylate]5-(3,4,5-trihydroxybenzoate) (
- 7H-Dibenzo[g,i][1,5]dioxacycloundecin, D-glucose deriv.
- D-Glucose,cyclic 2,3:4,6-bis(4,4',5,5',6,6'-hexahydroxy[1,1'-biphenyl]-2,2'-dicarboxylate)5-(3,4,5-trihydroxybenzoate), [2(S),4(S)]-
- Dibenzo[f,h][1,4]dioxecin, D-glucose deriv.
- Liquidambin
- 110784-13-9
-
- Inchi: InChI=1S/C14H13ClN4/c1-16-13-8-18-14(12-3-2-6-17-12)10-7-9(15)4-5-11(10)19-13/h2-7,17H,8H2,1H3,(H,16,19)
- Chiave InChI: LEAKQIXYSHIHCW-UHFFFAOYSA-N
- Sorrisi: CNC1CN=C(C2=CC=CN2)C2=CC(=CC=C2N=1)Cl
Proprietà calcolate
- Massa esatta: 272.08309
- Massa monoisotopica: 936.08688099g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 15
- Conta accettatore di obbligazioni idrogeno: 26
- Conta atomi pesanti: 67
- Conta legami ruotabili: 5
- Complessità: 1840
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 4
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 1.8
- Superficie polare topologica: 452Ų
Proprietà sperimentali
- PSA: 52.54
D-Glucose, cyclic2,3:4,6-bis[(1S)-4,4',5,5',6,6'-hexahydroxy[1,1'-biphenyl]-2,2'-dicarboxylate]5-(3,4,5-trihydroxybenzoate) (9CI) Letteratura correlata
-
Baojun Lin,Xiaobo Zhou,Heng Zhao,Jian Yuan,Ke Zhou,Kai Chen,Hongbo Wu,Renjun Guo,Manuel A. Scheel,Andrei Chumakov,Yimin Mao,Laili Wang,Zheng Tang,Wei Ma Energy Environ. Sci., 2020,13, 2467-2479
-
Irina Geibel,Marc Schmidtmann,Jens Christoffers Org. Biomol. Chem., 2017,15, 7824-7829
110784-13-9 (D-Glucose, cyclic2,3:4,6-bis[(1S)-4,4',5,5',6,6'-hexahydroxy[1,1'-biphenyl]-2,2'-dicarboxylate]5-(3,4,5-trihydroxybenzoate) (9CI)) Prodotti correlati
- 873577-92-5(2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl 8-ethoxy-2-oxo-2H-chromene-3-carboxylate)
- 1537628-25-3(3-amino-3-(1-methyl-1H-indazol-3-yl)propanoic acid)
- 1240567-73-0(1-(2-Fluorobenzoyl)-3-methylpiperazine)
- 1690678-90-0(11-methyl-1,8,10,12-tetraazatricyclo7.3.0.0,2,6dodeca-9,11-diene)
- 851987-46-7(4-N'-(5,7-dimethyl-1,3-benzothiazol-2-yl)hydrazinecarbonyl-N,N-diethylbenzene-1-sulfonamide)
- 6002-40-0(Di-tert-Butylmethylphosphine)
- 630091-53-1(1H-Benzimidazole-2-propanamine,5-methyl-(9CI))
- 2228721-40-0(3-(5-bromo-3-methylfuran-2-yl)morpholine)
- 155137-09-0(4-Ethylidenepiperidine;hydrochloride)
- 1827-26-5(2-fluoro-pyridin-3-yl-amine hcl)
Fornitori consigliati
Shanghai Jinhuan Chemical CO., LTD.
Membro d'oro
CN Fornitore
Grosso

PRIBOLAB PTE.LTD
Membro d'oro
CN Fornitore
Reagenti

Enjia Trading Co., Ltd
Membro d'oro
CN Fornitore
Grosso

pengshengyue
Membro d'oro
CN Fornitore
Grosso

Nanjing jingzhu bio-technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
